4-(Bromomethyl)pyrene
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Overview
Description
4-(Bromomethyl)pyrene is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. Pyrene and its derivatives are of significant interest due to their unique photophysical and electronic properties, making them valuable in various scientific fields . The bromomethyl group attached to the pyrene core enhances its reactivity, allowing for further functionalization and application in synthetic chemistry .
Preparation Methods
The synthesis of 4-(Bromomethyl)pyrene typically involves the bromination of pyrene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under light or heat . This reaction selectively brominates the methyl group at the 4-position of pyrene, yielding this compound. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
4-(Bromomethyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include NBS for bromination, nucleophiles for substitution, and oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Bromomethyl)pyrene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)pyrene involves its ability to undergo electrophilic aromatic substitution reactions at specific positions on the pyrene core . The bromomethyl group enhances the reactivity of the molecule, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during further functionalization .
Comparison with Similar Compounds
Similar compounds to 4-(Bromomethyl)pyrene include other brominated pyrene derivatives, such as 1-bromopyrene, 2-bromopyrene, and 3-bromopyrene . These compounds share similar reactivity patterns but differ in the position of the bromine atom on the pyrene core. The unique aspect of this compound is the presence of the bromomethyl group, which provides additional reactivity and functionalization options compared to simple bromopyrene derivatives .
Properties
CAS No. |
69795-71-7 |
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Molecular Formula |
C17H11Br |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-(bromomethyl)pyrene |
InChI |
InChI=1S/C17H11Br/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9H,10H2 |
InChI Key |
RROPXLVWUJKEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CBr |
Origin of Product |
United States |
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